molecular formula C19H23N3O4S B2449582 N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899956-60-6

N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2449582
CAS No.: 899956-60-6
M. Wt: 389.47
InChI Key: HLMSFVCFPMGQNL-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide: is a chemical compound with the molecular formula C20H24N2O4S It is characterized by the presence of a mesityl group and a sulfamoylphenethyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of mesitylamine with oxalyl chloride to form N1-mesityl oxalamide. This intermediate is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The mesityl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s binding affinity to certain enzymes or receptors, while the sulfamoylphenethyl group modulates its activity. The oxalamide core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
  • N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Comparison: N1-mesityl-N2-(4-sulfamoylphenethyl)oxalamide stands out due to its unique combination of mesityl and sulfamoylphenethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity, and greater versatility in various applications.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-12-10-13(2)17(14(3)11-12)22-19(24)18(23)21-9-8-15-4-6-16(7-5-15)27(20,25)26/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)(H,22,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMSFVCFPMGQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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